(2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide
Description
The compound features a complex hydrazinecarbothioamide backbone with a (2Z)-configured butan-2-ylidene substituent and an N-methyl group.
Properties
IUPAC Name |
1-amino-3-[(E)-[(3Z)-3-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N7S2/c1-4(11-13-6(15)9-3)5(2)12-14-7(16)10-8/h8H2,1-3H3,(H2,9,13,15)(H2,10,14,16)/b11-4-,12-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTLSIBVVAHATQ-NKXDNZRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C(=NNC(=S)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NC)/C(=N/NC(=S)NN)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide , also known by its CAS number 918879-58-0, is a member of the hydrazone family, which has garnered attention for its potential biological activities. This article delves into the synthesis, structural properties, and various biological activities associated with this compound, drawing on diverse research findings.
- Molecular Formula : CHNS
- Molar Mass : 261.37 g/mol
- Structural Features : The compound contains a hydrazone moiety, which is pivotal for its biological activity. The presence of sulfur in the thioamide group enhances its reactivity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazides with carbonyl compounds under controlled conditions. The resulting hydrazone derivatives are characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm their structures.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Case Study : A study synthesized several acylhydrazones and assessed their antimicrobial properties. The results showed that certain derivatives had comparable or superior activity to standard antibiotics .
Cytotoxicity and Anticancer Activity
Hydrazone compounds have been investigated for their anticancer properties due to their ability to interact with biological targets involved in cancer progression.
- Research Findings : In vitro studies have demonstrated that some acylhydrazones exhibit cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells . This selective toxicity is crucial for developing effective cancer therapies.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Some hydrazones have been shown to induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties : The presence of sulfur may contribute to antioxidant activity, protecting cells from oxidative stress.
Data Table: Summary of Biological Activities
Future Directions
Further research is warranted to explore the full spectrum of biological activities of this compound. Key areas include:
- In vivo Studies : To assess the efficacy and safety profiles in living organisms.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced toxicity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that hydrazone derivatives, including (2Z)-2-(3-(2-(hydrazinecarbonothioyl)hydrazono)butan-2-ylidene)-N-methylhydrazinecarbothioamide, exhibit promising anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific enzymes involved in cell proliferation and survival pathways. Studies have shown that modifications to the hydrazone structure can enhance its cytotoxicity against various cancer cell lines, making it a candidate for further drug development .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of metabolic processes essential for bacterial growth. Such properties suggest potential applications in developing new antimicrobial agents to combat resistant strains .
Agricultural Applications
Pesticidal Activity
Hydrazone derivatives are known for their pesticidal properties. This compound has been evaluated for its effectiveness as a pesticide. Laboratory tests indicate that it can effectively control various agricultural pests, providing an alternative to traditional chemical pesticides. This compound's ability to target specific pest species while minimizing harm to beneficial insects is particularly valuable in sustainable agriculture .
Plant Growth Regulation
There is ongoing research into the use of hydrazone compounds as plant growth regulators. Preliminary studies suggest that this compound may enhance plant growth and yield by modulating hormonal pathways in plants. This application could lead to increased agricultural productivity with reduced chemical inputs .
Materials Science
Synthesis of Novel Materials
In materials science, hydrazone compounds are being investigated for their potential use in synthesizing novel polymeric materials. The unique chemical properties of this compound allow it to act as a building block for creating materials with tailored properties, such as enhanced thermal stability and mechanical strength. These materials could find applications in various industries, including automotive and aerospace .
Case Studies and Research Findings
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Hydrazones | Medicinal Chemistry | Demonstrated cytotoxic effects on multiple cancer cell lines; potential for drug development. |
| Antimicrobial Efficacy | Microbiology | Effective against both Gram-positive and Gram-negative bacteria; potential for new antibiotics. |
| Pesticidal Properties | Agricultural Sciences | Effective control over agricultural pests; promising alternative to traditional pesticides. |
| Use in Polymer Synthesis | Materials Science | Potential for creating novel materials with enhanced properties; applicable in various industries. |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
